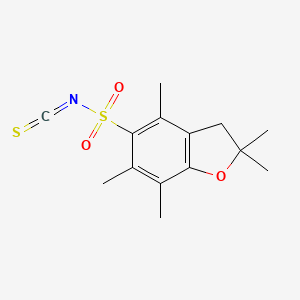
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine is an organic compound that features a cyclohexane ring substituted with a nitrovinyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine typically involves the following steps:
Formation of the Nitrovinyl Intermediate:
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl disulfide.
Cyclohexanamine Substitution: The final step involves the substitution of the nitrovinyl intermediate with cyclohexanamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrovinyl group could participate in electron transfer reactions, while the methylthio group might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-(Methylthio)-2-nitrovinyl)benzylamine: Similar structure but with a benzylamine group instead of cyclohexanamine.
(E)-N-(1-(Methylthio)-2-nitrovinyl)ethylamine: Similar structure but with an ethylamine group instead of cyclohexanamine.
Uniqueness
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine is unique due to the presence of the cyclohexanamine group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
N-[(E)-1-methylsulfanyl-2-nitroethenyl]cyclohexanamine |
InChI |
InChI=1S/C9H16N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3/b9-7+ |
InChI Key |
YQGPZPLMGJUBKC-VQHVLOKHSA-N |
Isomeric SMILES |
CS/C(=C/[N+](=O)[O-])/NC1CCCCC1 |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


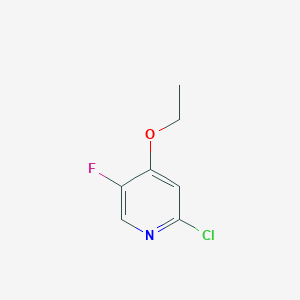

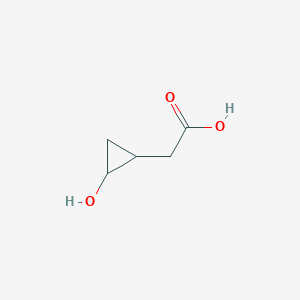
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)


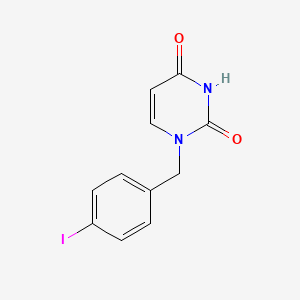
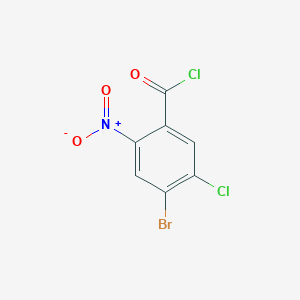
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)


![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
